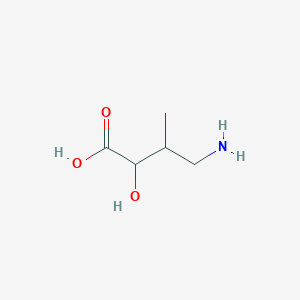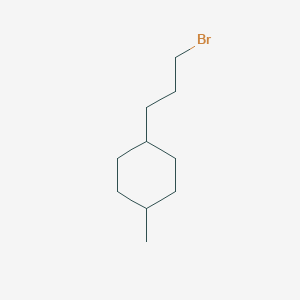
1-(3-Bromopropyl)-4-methylcyclohexane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-Bromopropyl)-4-methylcyclohexane is an organic compound characterized by a bromine atom attached to a three-carbon propyl chain, which is further connected to a cyclohexane ring substituted with a methyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-(3-Bromopropyl)-4-methylcyclohexane can be synthesized through several methods. One common approach involves the bromination of 4-methylcyclohexanol followed by a substitution reaction with 1,3-dibromopropane. The reaction typically requires a solvent such as toluene or xylene and is often facilitated by microwave irradiation to achieve high yields and purity .
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes using bromine or hydrobromic acid in the presence of a catalyst. The reaction conditions are optimized to ensure maximum yield and minimal by-products.
Análisis De Reacciones Químicas
Types of Reactions: 1-(3-Bromopropyl)-4-methylcyclohexane undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as hydroxide, cyanide, or amines under appropriate conditions.
Elimination Reactions: Under basic conditions, the compound can undergo elimination to form alkenes.
Oxidation and Reduction: The compound can be oxidized to form corresponding alcohols or ketones and reduced to form alkanes.
Common Reagents and Conditions:
Substitution: Sodium hydroxide (NaOH) or potassium cyanide (KCN) in polar solvents like ethanol.
Elimination: Potassium tert-butoxide (KOtBu) in tert-butanol.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Major Products:
Substitution: 1-(3-Hydroxypropyl)-4-methylcyclohexane, 1-(3-Cyanopropyl)-4-methylcyclohexane.
Elimination: 4-Methylcyclohexene.
Oxidation: 1-(3-Oxopropyl)-4-methylcyclohexane.
Reduction: 1-(3-Propyl)-4-methylcyclohexane.
Aplicaciones Científicas De Investigación
1-(3-Bromopropyl)-4-methylcyclohexane has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 1-(3-Bromopropyl)-4-methylcyclohexane involves its ability to undergo nucleophilic substitution and elimination reactions. The bromine atom acts as a leaving group, allowing the compound to form new bonds with nucleophiles or undergo elimination to form alkenes. These reactions are facilitated by the presence of suitable catalysts and reaction conditions.
Comparación Con Compuestos Similares
1-(3-Bromopropyl)cyclohexane: Lacks the methyl group on the cyclohexane ring.
1-(3-Chloropropyl)-4-methylcyclohexane: Contains a chlorine atom instead of bromine.
1-(3-Bromopropyl)-4-ethylcyclohexane: Has an ethyl group instead of a methyl group on the cyclohexane ring.
Uniqueness: 1-(3-Bromopropyl)-4-methylcyclohexane is unique due to the presence of both a bromine atom and a methyl group on the cyclohexane ring, which influences its reactivity and the types of reactions it can undergo. This combination of functional groups makes it a versatile compound in organic synthesis and industrial applications.
Propiedades
Fórmula molecular |
C10H19Br |
|---|---|
Peso molecular |
219.16 g/mol |
Nombre IUPAC |
1-(3-bromopropyl)-4-methylcyclohexane |
InChI |
InChI=1S/C10H19Br/c1-9-4-6-10(7-5-9)3-2-8-11/h9-10H,2-8H2,1H3 |
Clave InChI |
WBYYTNLDLVJXDH-UHFFFAOYSA-N |
SMILES canónico |
CC1CCC(CC1)CCCBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


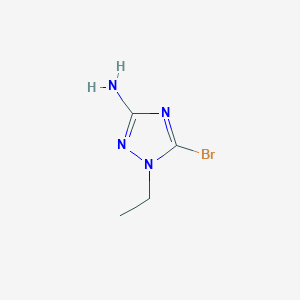
![4-Bromo-5-{3,6-dioxabicyclo[3.1.0]hexan-1-yl}-1-(propan-2-yl)-1H-pyrazole](/img/structure/B13200036.png)

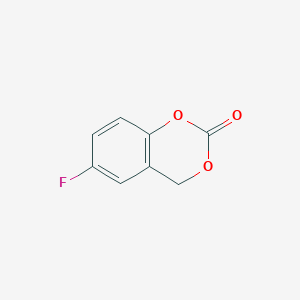
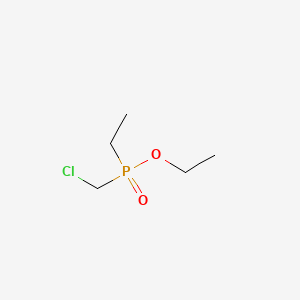
![5-Methyl-3-{octahydropyrrolo[3,4-c]pyrrol-2-ylmethyl}-1,2,4-oxadiazole](/img/structure/B13200054.png)
![N-[(Azepan-2-yl)methyl]acetamide](/img/structure/B13200072.png)
![[(3-Chloro-2-cyclopentylpropoxy)methyl]benzene](/img/structure/B13200077.png)
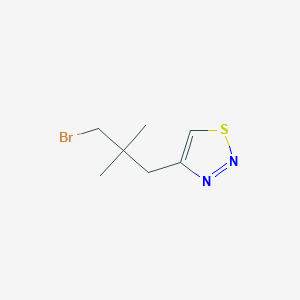
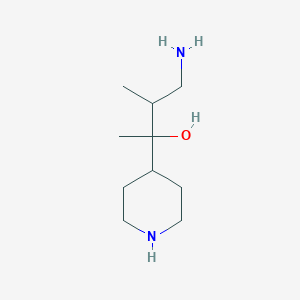
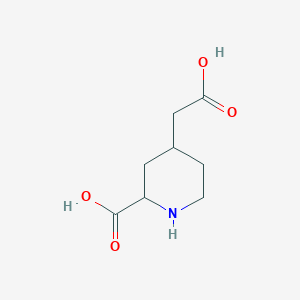
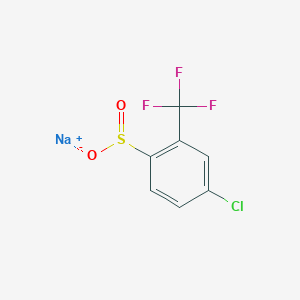
![3-[(3-Fluorophenyl)methyl]-3-methyloxirane-2-carbonitrile](/img/structure/B13200125.png)
